molecular formula C13H10N2O3 B13850678 5-Phenylcarbamoyl-pyridine-2-carboxylic acid

5-Phenylcarbamoyl-pyridine-2-carboxylic acid

Cat. No.: B13850678
M. Wt: 242.23 g/mol
InChI Key: BPRGBQZULPRVMV-UHFFFAOYSA-N
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Description

5-(phenylcarbamoyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids These compounds are characterized by a pyridine ring substituted with a carboxylic acid group and a phenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(phenylcarbamoyl)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

Pyridine-2-carboxylic acid+Phenyl isocyanate5-(phenylcarbamoyl)pyridine-2-carboxylic acid\text{Pyridine-2-carboxylic acid} + \text{Phenyl isocyanate} \rightarrow \text{5-(phenylcarbamoyl)pyridine-2-carboxylic acid} Pyridine-2-carboxylic acid+Phenyl isocyanate→5-(phenylcarbamoyl)pyridine-2-carboxylic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-(phenylcarbamoyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenylcarbamoyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

5-(phenylcarbamoyl)pyridine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(phenylcarbamoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid: A simpler analog without the phenylcarbamoyl group.

    3-(phenylcarbamoyl)pyridine-2-carboxylic acid: A structural isomer with the phenylcarbamoyl group at a different position.

    4-(phenylcarbamoyl)pyridine-2-carboxylic acid: Another isomer with the phenylcarbamoyl group at the 4-position.

Uniqueness

5-(phenylcarbamoyl)pyridine-2-carboxylic acid is unique due to the specific positioning of the phenylcarbamoyl group, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties and advantages in certain applications, such as enhanced binding affinity to specific molecular targets or improved stability under certain conditions.

Properties

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

5-(phenylcarbamoyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C13H10N2O3/c16-12(15-10-4-2-1-3-5-10)9-6-7-11(13(17)18)14-8-9/h1-8H,(H,15,16)(H,17,18)

InChI Key

BPRGBQZULPRVMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)C(=O)O

Origin of Product

United States

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